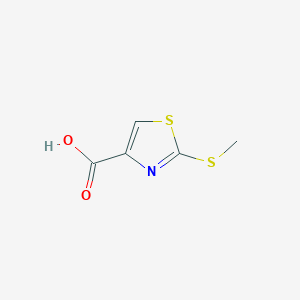

2-(Methylthio)-1,3-thiazole-4-carboxylic acid

Overview

Description

2-(Methylthio)-1,3-thiazole-4-carboxylic acid, also known as MTCA, is a sulfur-containing organic compound that is widely used in various scientific fields. It is a versatile and widely applicable compound, with applications ranging from biochemistry and physiology to organic synthesis. In

Scientific Research Applications

Organic Synthesis

2-(Methylthio)-1,3-thiazole-4-carboxylic acid: is utilized as a key raw material and intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules that are essential in the development of various chemical compounds .

Pharmaceutical Industry

In the realm of medicine, this compound serves as an intermediate in the synthesis of drugs. It’s particularly valuable in the creation of molecules with potential antioxidant properties, which can be crucial for developing treatments for diseases caused by oxidative stress .

Agricultural Chemistry

The agricultural sector benefits from this compound through its use in creating agrochemicals. It helps in the synthesis of pesticides and herbicides, contributing to crop protection and yield enhancement .

Material Science

In material science, 2-(Methylthio)-1,3-thiazole-4-carboxylic acid is involved in the development of new materials with specific desired properties. It’s used to create polymers and coatings that can be applied in various industries, including biodevices and microfluidic devices .

Environmental Science

This compound plays a role in environmental science by contributing to the development of materials that can potentially aid in pollution control and environmental remediation efforts .

Biochemistry

In biochemistry, it’s used to study enzyme reactions and metabolic pathways. The compound can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical mechanisms of various cellular processes .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with aminotransferase . Aminotransferases play a crucial role in amino acid metabolism, facilitating the transfer of amino groups from one amino acid to another.

Mode of Action

These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to be involved in the methionine metabolism pathway . This pathway plays a crucial role in protein synthesis and methylation reactions within the cell.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of such compounds can be influenced by factors such as the compound’s solubility, stability, and the presence of transport proteins.

Result of Action

Similar compounds have been found to influence growth and lactation in ruminants, suggesting potential effects on cellular growth and protein synthesis .

Action Environment

The action, efficacy, and stability of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with target proteins. Additionally, the presence of other compounds in the environment can influence the compound’s absorption and distribution within the body .

properties

IUPAC Name |

2-methylsulfanyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGEQDZJYTMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649260 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

907543-75-3 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)

![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)